![molecular formula C17H18O3 B8690480 Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)
Methyl 3-[2-(benzyloxy)phenyl]propanoate
Übersicht
Beschreibung
Methyl 3-[2-(benzyloxy)phenyl]propanoate is an organic compound with the molecular formula C18H20O3. It is a derivative of benzenepropanoic acid, where the hydrogen atom on the carboxyl group is replaced by a methyl ester group, and the hydrogen atom on the benzene ring is replaced by a phenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(benzyloxy)phenyl]propanoate can be achieved through several methods. One common method involves the esterification of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzenepropanoic acid is coupled with a phenylmethoxy halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired ester under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using large-scale esterification processes. These processes involve the use of continuous reactors and efficient separation techniques to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[2-(benzyloxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzenepropanoic acid, 2-(phenylmethoxy)-.
Reduction: Benzenepropanoic acid, 2-(phenylmethoxy)-, methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[2-(benzyloxy)phenyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-[2-(benzyloxy)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The phenylmethoxy group can also participate in various interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, methyl ester: Similar structure but lacks the phenylmethoxy group.
Benzenepropanoic acid, phenylmethyl ester: Similar structure but has a phenylmethyl group instead of a phenylmethoxy group.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains an additional hydroxyl group on the propanoic acid chain.
Uniqueness
Methyl 3-[2-(benzyloxy)phenyl]propanoate is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H18O3 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
methyl 3-(2-phenylmethoxyphenyl)propanoate |
InChI |
InChI=1S/C17H18O3/c1-19-17(18)12-11-15-9-5-6-10-16(15)20-13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI-Schlüssel |
ZELZLZRKENFUMG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=CC=C1OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
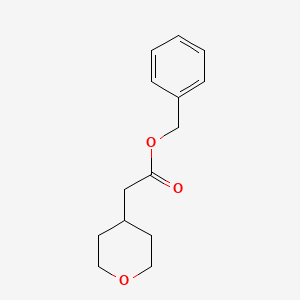

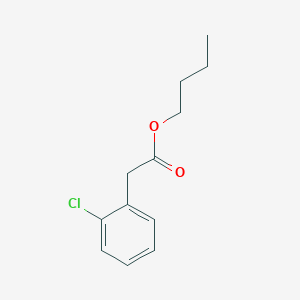

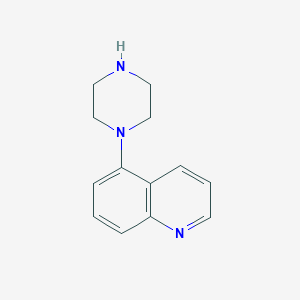
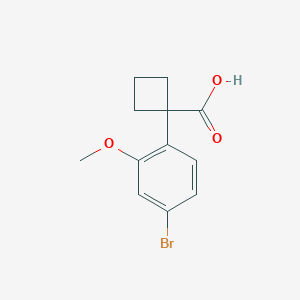
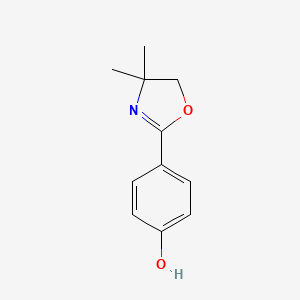

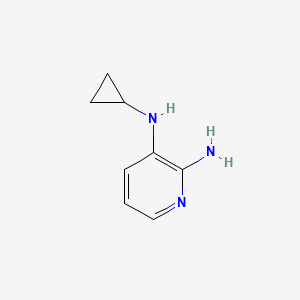

![Bicyclo[2.2.2]octanone, 3-methylene-](/img/structure/B8690473.png)

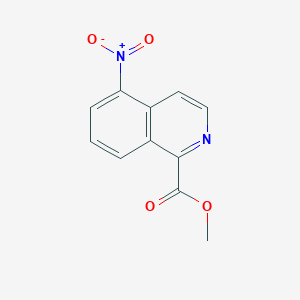
![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)
